Boiling Point Elevation: 3-Amino-4-chlorobenzaldehyde vs. 3-Aminobenzaldehyde and 4-Chlorobenzaldehyde
3-Amino-4-chlorobenzaldehyde exhibits a boiling point of 284.1 ± 25.0 °C at 760 mmHg, which is approximately 14 °C higher than 3-aminobenzaldehyde (270.3 °C) and approximately 70 °C higher than 4-chlorobenzaldehyde (213–214 °C) . The substantial elevation relative to 4-chlorobenzaldehyde reflects the additional intermolecular hydrogen-bonding capacity introduced by the amino group, while the increment over 3-aminobenzaldehyde is attributable to the increased molecular weight and polarizability contributed by the chlorine substituent.
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 284.1 ± 25.0 °C |
| Comparator Or Baseline | 3-Aminobenzaldehyde: 270.3 °C; 4-Chlorobenzaldehyde: 213–214 °C |
| Quantified Difference | +13.8 °C over 3-aminobenzaldehyde; +70–71 °C over 4-chlorobenzaldehyde |
| Conditions | Predicted/computed boiling points at 760 mmHg from Chemsrc and PubChem databases |
Why This Matters
The higher boiling point of the target compound permits a wider operational temperature window during solvent removal and distillation steps, reducing evaporative losses relative to 4-chlorobenzaldehyde in particular, which is critical for process-scale procurement where thermal history may affect purity profiles.
